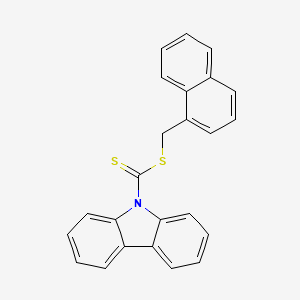
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound, in particular, features a naphthalene moiety attached to a carbazole core through a carbodithioate linkage, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate typically involves the reaction of naphthalen-1-ylmethyl chloride with 9H-carbazole-9-carbodithioic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide using reducing agents such as lithium aluminum hydride or dithiothreitol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene or carbazole moieties can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, dithiothreitol, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles like amines, alcohols, and thiols, with solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Functionalized naphthalene or carbazole derivatives.
Applications De Recherche Scientifique
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities, as carbazole derivatives are known to exhibit biological activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent charge transport properties.
Mécanisme D'action
The mechanism of action of (Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbazole core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Naphthalen-2-YL)methyl 9H-carbazole-9-carbodithioate
- (Phenyl)methyl 9H-carbazole-9-carbodithioate
- (Biphenyl-4-YL)methyl 9H-carbazole-9-carbodithioate
Uniqueness
(Naphthalen-1-YL)methyl 9H-carbazole-9-carbodithioate is unique due to the specific positioning of the naphthalene moiety, which influences its electronic properties and reactivity. This positioning can enhance its photophysical properties, making it more suitable for applications in optoelectronics and as a fluorescent probe.
Propriétés
Numéro CAS |
922143-13-3 |
|---|---|
Formule moléculaire |
C24H17NS2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
naphthalen-1-ylmethyl carbazole-9-carbodithioate |
InChI |
InChI=1S/C24H17NS2/c26-24(27-16-18-10-7-9-17-8-1-2-11-19(17)18)25-22-14-5-3-12-20(22)21-13-4-6-15-23(21)25/h1-15H,16H2 |
Clé InChI |
KJCQKUWCHAAEDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CSC(=S)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)

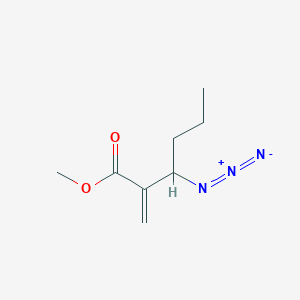
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
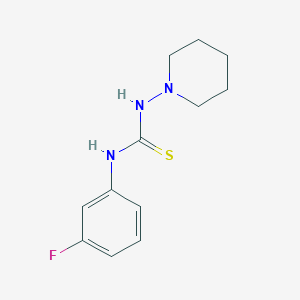
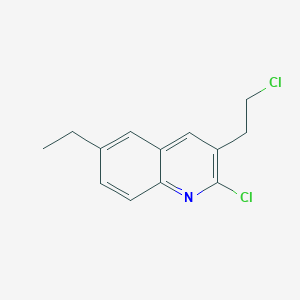
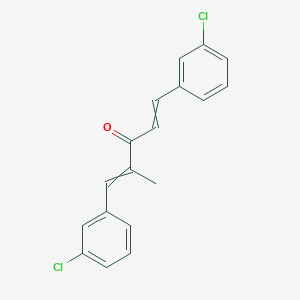
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)

![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
![4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one](/img/structure/B12618952.png)
